2-Methyl-4-nitro-1H-benzo[d]imidazole
Overview
Description
2-Methyl-4-nitro-1H-benzo[d]imidazole, commonly referred to as MNBI, is a synthetic organic compound with a broad range of applications in scientific research. It is used as a reagent in the synthesis of other compounds, and has been studied for its potential therapeutic applications. MNBI is a heterocyclic compound, containing nitrogen, carbon, and oxygen atoms, and is classified as an imidazole. MNBI has been studied for its potential therapeutic applications, as it has been found to possess a variety of biochemical and physiological effects.
Scientific Research Applications
Enzyme Inhibition and Metabolism
2-Methyl-4-nitro-1H-benzo[d]imidazole derivatives, such as nitrefazole, have been studied for their inhibitory effects on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. Detailed NMR studies have confirmed the structural positioning of the nitro group in these compounds, which influences their pharmacological activity. These findings are significant for understanding the metabolic pathways and potential therapeutic uses of these compounds (Klink, Pachler, & Gottschlich, 1985).
Antihypertensive and Anti-Tumor Activities
5-Nitro benzimidazole derivatives, structurally similar to 2-Methyl-4-nitro-1H-benzo[d]imidazole, have been synthesized and evaluated for their antihypertensive activities. These compounds exhibit affinity for angiotensin II type 1 receptors and have shown significant effects in lowering blood pressure in animal models, alongside potential anti-tumor effects (Bao et al., 2015).
Crystallography and Molecular Structure
Studies on the crystal structure of 2-Methyl-5-nitro-1H-benzo[d]imidazole monohydrate and related compounds provide insights into the molecular configuration, intermolecular interactions, and stability of these compounds. These findings are crucial for the design and development of new drugs and materials (Ghalib et al., 2011).
Antibacterial Properties
Various 2-nitroimidazole derivatives, including those with the 2-Methyl-4-nitro-1H-benzo[d]imidazole framework, have been investigated for their antibacterial properties. These studies have contributed to the understanding of the antimicrobial potential of nitroimidazole compounds, which could lead to the development of new antibacterial agents (Khabnadideh et al., 2003).
Synthetic Methodology and Chemical Reactions
Research on the synthesis of 2-Methyl-4-nitro-1H-benzo[d]imidazole and its derivatives has contributed to the development of novel synthetic methodologies. These studies are essential for the advancement of organic chemistry and the efficient production of these compounds for various applications (Kiran et al., 2017).
properties
IUPAC Name |
2-methyl-4-nitro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-6-3-2-4-7(11(12)13)8(6)10-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNUZBBMRYRAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363758 | |
Record name | 2-Methyl-4-nitro-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-nitro-1H-benzo[d]imidazole | |
CAS RN |
76320-88-2 | |
Record name | 2-Methyl-4-nitro-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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